
2-Amino-2-cyclohexyl-1-isoindol-2-ylethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chg-isoindole hydrochloride salt, also known by its IUPAC name (1S)-1-cyclohexyl-2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxoethanamine hydrochloride, is a compound with a molecular weight of 258.36 g/mol . This compound is notable for its unique structure, which includes a cyclohexyl group and an isoindole moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chg-isoindole hydrochloride salt typically involves the reaction of isoindoline N-oxides with acetic anhydride and triethylamine in chloroform at reduced temperatures . This method is known for its high yields and regiospecific elimination reactions, which result in the formation of 2-R-isoindoles .
Industrial Production Methods
Industrial production methods for Chg-isoindole hydrochloride salt are not extensively documented. general methods for producing similar salts involve the reaction of the base compound with hydrochloric acid, followed by crystallization and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Chg-isoindole hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The isoindole moiety can be oxidized to form isoindolinone or phthalimide derivatives.
Reduction: Reduction reactions can convert the isoindole ring to isoindoline.
Substitution: The compound can undergo substitution reactions, particularly at the isoindole ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, triethylamine, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
Major products formed from these reactions include isoindolinone, phthalimide, and various substituted isoindole derivatives .
Wissenschaftliche Forschungsanwendungen
Chg-isoindole hydrochloride salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Chg-isoindole hydrochloride salt involves its interaction with specific molecular targets and pathways. The isoindole moiety can interact with various enzymes and receptors, influencing cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Chg-isoindole hydrochloride salt can be compared with other similar compounds, such as:
Isoindoline: A reduced form of isoindole, used in similar applications but with different reactivity.
Isoindolinone: An oxidized form of isoindole, known for its stability and use in pharmaceutical applications.
Phthalimide: Another oxidized derivative, widely used in organic synthesis and industrial applications.
The uniqueness of Chg-isoindole hydrochloride salt lies in its specific structure, which combines the properties of both cyclohexyl and isoindole groups, making it versatile for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C16H21ClN2O |
|---|---|
Molekulargewicht |
292.80 g/mol |
IUPAC-Name |
2-amino-2-cyclohexyl-1-isoindol-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-12,15H,1-3,6-7,17H2;1H |
InChI-Schlüssel |
LKZXLCYGVLHIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C(=O)N2C=C3C=CC=CC3=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


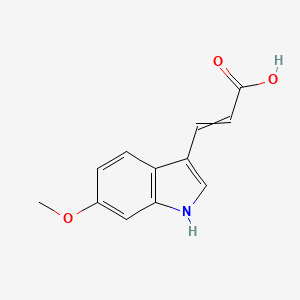
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
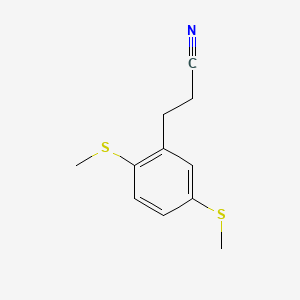
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)
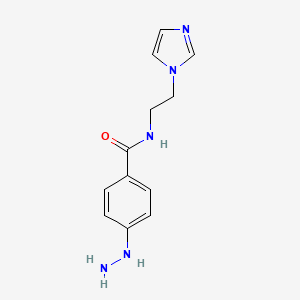
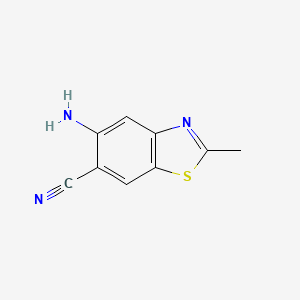

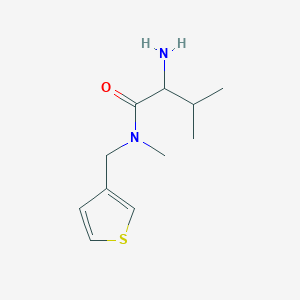
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
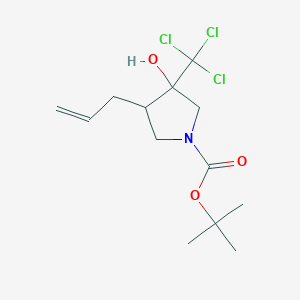
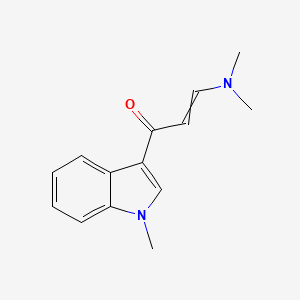
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
